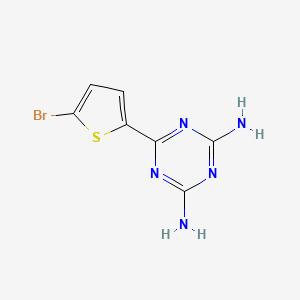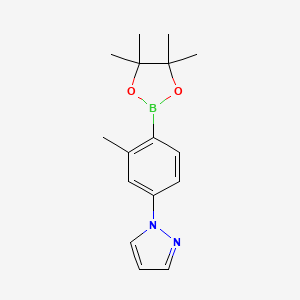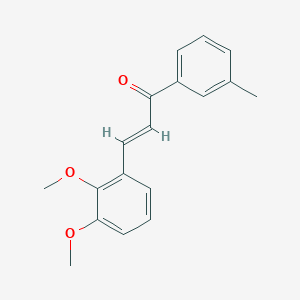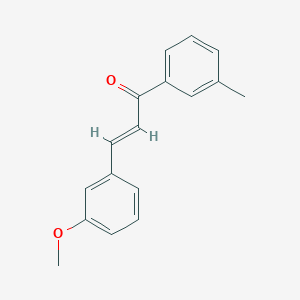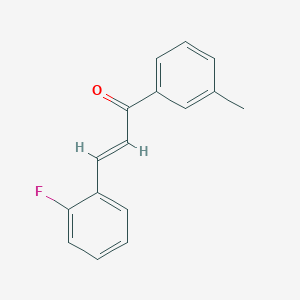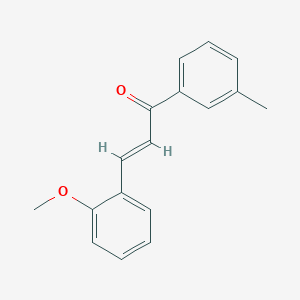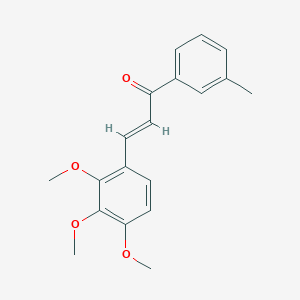
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, also known as 3-methyl-2,3,4-trimethoxyphenylprop-2-en-1-one, is an organic compound that is used in various scientific research applications. It is an important reagent in organic synthesis and is commonly used in the synthesis of various compounds. This compound has been studied extensively and is known to have various mechanisms of action and biochemical and physiological effects.
科学的研究の応用
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one has been used in various scientific research applications, such as the synthesis of various compounds, the study of enzyme-catalyzed reactions, and the study of drug metabolism. This compound has also been used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs.
作用機序
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one is known to have various mechanisms of action. It is known to act as a substrate for various enzymes, such as cytochrome P450 and monoamine oxidase. It is also known to act as an inhibitor of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one is known to have various biochemical and physiological effects. It is known to be a substrate for various enzymes, such as cytochrome P450 and monoamine oxidase. It is also known to act as an inhibitor of certain enzymes, such as acetylcholinesterase. In addition, this compound has been shown to have anti-inflammatory, antifungal, and antibiotic properties.
実験室実験の利点と制限
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one has several advantages and limitations for use in laboratory experiments. One of the major advantages is that it is a relatively inexpensive reagent and is readily available. It is also relatively stable and has a low toxicity level. However, it is susceptible to hydrolysis and oxidation and should be handled with care.
将来の方向性
There are several potential future directions for further research on (2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one. One potential direction is to further explore its mechanisms of action and biochemical and physiological effects. Another potential direction is to explore its use in the synthesis of various compounds and pharmaceuticals. Additionally, further research could be done to explore its potential applications in drug metabolism and enzyme-catalyzed reactions. Finally, further research could be done to explore its potential advantages and limitations for use in laboratory experiments.
合成法
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one,4-trimethoxyphenylprop-2-en-1-one can be synthesized using a number of different methods. One of the most commonly used methods is a two-step process involving the reaction of 3-methylbenzaldehyde with 2,3,4-trimethoxybenzene in the presence of a base, such as sodium hydroxide, followed by the reaction with propargyl alcohol in the presence of a catalyst, such as palladium acetate. This method yields the desired product in high yields.
特性
IUPAC Name |
(E)-1-(3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-13-6-5-7-15(12-13)16(20)10-8-14-9-11-17(21-2)19(23-4)18(14)22-3/h5-12H,1-4H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVZECQXEDBJCG-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



